molecular formula C17H13F3N2OS2 B4069666 2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B4069666
M. Wt: 382.4 g/mol
InChI Key: CMJALZODBFVTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. This compound has gained significant attention in scientific research as it exhibits potential therapeutic effects in various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been shown to activate the AMPK pathway, which is involved in the regulation of glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile in lab experiments include its high potency and selectivity for its target pathways. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in clinical trials. Additionally, it may be useful to investigate its potential as a combination therapy with other drugs for the treatment of various diseases.

Scientific Research Applications

2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(2-oxocyclohexyl)sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS2/c18-17(19,20)11-8-12(14-6-3-7-24-14)22-16(10(11)9-21)25-15-5-2-1-4-13(15)23/h3,6-8,15H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJALZODBFVTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)SC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxocyclohexyl)sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
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2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 4
2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 5
2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-[(2-oxocyclohexyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

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